Product packaging for Vinyl allylsilane(Cat. No.:)

Vinyl allylsilane

Cat. No.: B14267864
M. Wt: 96.20 g/mol
InChI Key: OAVNERHSMCWNGG-UHFFFAOYSA-N
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Description

Vinyl Allylsilane is a high-value organosilicon reagent that serves as a versatile carbon nucleophile in synthetic organic chemistry. Its molecular structure, incorporating both vinylsilane and allylsilane motifs, allows it to participate in a range of C-C bond-forming reactions, enabling efficient and selective synthesis of complex molecular architectures. Its primary research value lies in its use in electrophilic substitutions and transition-metal-catalyzed cross-couplings . In electrophilic substitutions, Vinyl Allylsilanes react with a variety of electrophiles. The mechanism often involves the electrophile attacking the alkene at the position γ (gamma) to the silyl group. The carbon-silicon bond then stabilizes the resulting β (beta) carbocation through hyperconjugation, ultimately leading to the loss of the silyl group and formation of a new carbon-electrophile bond. This pathway is a key feature of the Hosomi-Sakurai reaction, where allylsilanes add to carbonyl compounds in the presence of a Lewis acid . Furthermore, this reagent class is indispensable in transition-metal-catalyzed transformations. Palladium-catalyzed silyl-Heck reactions, for instance, can be used to prepare such molecules from simple alkenes, and they can also participate in Hiyama cross-couplings, where the silicon group is activated to couple with organic halides, providing a valuable alternative to other organometallic reagents . Key applications include cyclization reactions for the construction of carbocycles and heterocycles, which are pivotal in the synthesis of natural products and other complex targets. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Si B14267864 Vinyl allylsilane

Properties

Molecular Formula

C5H8Si

Molecular Weight

96.20 g/mol

InChI

InChI=1S/C5H8Si/c1-3-5-6-4-2/h3-4H,1-2,5H2

InChI Key

OAVNERHSMCWNGG-UHFFFAOYSA-N

Canonical SMILES

C=CC[Si]C=C

Origin of Product

United States

Mechanistic Principles Governing Vinyl Allylsilane Reactivity

The β-Silicon Effect in Olefinic Silanes

The stabilization of a carbocation at the β-position to a silicon atom is primarily attributed to hyperconjugation. baranlab.orgmasterorganicchemistry.comwikipedia.org This involves the interaction of the electrons in the carbon-silicon (C-Si) sigma (σ) bond with the empty p-orbital of the adjacent carbocation. scispace.comwikipedia.org This donation of electron density from the C-Si bond effectively delocalizes the positive charge, lowering the energy of the carbocation intermediate and the transition state leading to it. masterorganicchemistry.comwikipedia.org This stabilizing effect is substantial, with calculations suggesting it can be as high as 38 kcal/mol in the gas phase for a β-silylethyl cation. The ideal σ donor, like the C-Si bond, is highly polarizable and has a low enough energy to effectively overlap with the empty p-orbital of the carbocation. scispace.com

The effectiveness of this hyperconjugation is highly dependent on the geometric arrangement of the C-Si bond and the empty p-orbital. Maximum stabilization is achieved when these two orbitals are antiperiplanar, allowing for optimal overlap. wikipedia.org

The β-silicon effect is a determining factor in the regioselectivity of electrophilic additions to vinyl and allylsilanes. baranlab.orgcolab.wswikipedia.org Electrophiles preferentially attack the carbon atom that leads to the formation of the more stable β-silyl carbocation. baranlab.orgchemtube3d.com In the case of allylsilanes, this results in the electrophile adding to the γ-carbon, while for vinylsilanes, the attack occurs at the β-carbon relative to the silicon atom. wikipedia.org This regioselectivity is a direct consequence of the transition state stabilization afforded by the β-silicon effect. researchgate.net

Stereoselectivity in these reactions is also influenced by the silyl (B83357) group. For vinylsilanes, electrophilic substitution typically proceeds with retention of the double bond geometry. chemtube3d.comchemtube3d.com This is explained by the principle of least motion, where after the initial electrophilic attack, the silyl group rotates to align with the newly formed empty p-orbital, and the incoming electrophile occupies a position close to where the silyl group was, preserving the original stereochemistry. wikipedia.org In allylsilane reactions, an anti SE2' process is generally favored, where the electrophile attacks the face opposite to the silyl group. wikipedia.org The stereochemical outcome can be influenced by the geometry of the starting allylsilane, with (Z)-isomers often showing higher selectivity than (E)-isomers. wikipedia.org

Reaction TypeStarting MaterialKey IntermediateOutcomeCitation
Electrophilic AdditionAllylsilaneγ-Silyl carbocationγ-Substitution wikipedia.org
Electrophilic AdditionVinylsilaneβ-Silyl carbocationβ-Substitution with retention of geometry wikipedia.orgchemtube3d.com
Lewis Acid Catalyzed Addition(E)-AllylsilaneSyn-diastereomer favoredHigh diastereoselectivity wikipedia.org
Lewis Acid Catalyzed Addition(Z)-AllylsilaneSyn-diastereomer favoredLower diastereoselectivity wikipedia.org

Stabilization of β-Carbocations via Hyperconjugation

Electrophilic Activation and Substitution Mechanisms

The inherent nucleophilicity of vinyl allylsilanes is often enhanced through activation with various reagents, which facilitates electrophilic substitution reactions. The choice of activator plays a critical role in determining the reaction pathway and the final products.

Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride (KF), provide an alternative method for activating allylsilanes. researchgate.netsciendo.comacs.org The high affinity of silicon for fluoride leads to the formation of a pentacoordinate silicate (B1173343) intermediate. researchgate.netscielo.org.mx This intermediate can then generate an allyl anion equivalent, which is a potent nucleophile. scielo.org.mxresearchgate.net

This fluoride-mediated activation can lead to different regioselectivity compared to Lewis acid catalysis. The generated allyl anion can react at either the α or γ position, leading to a mixture of products. wikipedia.org The reaction of this anion with an electrophile, such as an aldehyde, generates an alkoxide that can then react with a silyl fluoride species present in the reaction mixture to form a silyl ether and regenerate the fluoride catalyst. scielo.org.mx The generation of the allyl anion has been shown to be a reversible process. scielo.org.mx

In certain reactions, particularly cycloadditions, the formation of zwitterionic intermediates has been proposed. chemrxiv.orgopen.ac.uk For example, in the Lewis acid-catalyzed cycloaddition of allylsilanes with bicyclo[1.1.0]butanes, a stepwise mechanism involving a zwitterionic intermediate is suggested. chemrxiv.org The reaction is initiated by the nucleophilic addition of the allylsilane to the Lewis acid-activated bicyclobutane, forming a zwitterionic intermediate which then undergoes intramolecular cyclization. chemrxiv.org The observation of side products resulting from the desilylation of this intermediate provides evidence for this stepwise mechanism. chemrxiv.org Similarly, in photochemical reactions, intramolecular single electron transfer (SET) can generate zwitterionic biradical intermediates that undergo chemoselective desilylation. beilstein-journals.org In some cycloaddition reactions, the reaction pathway can be complex, with the possibility of competing pathways involving zwitterionic or diradical intermediates. pku.edu.cn

Fluoride-Mediated Activation and Anion Generation

Radical and Photoredox Mechanisms

The reactivity of vinyl allylsilane can be significantly influenced by radical and photoredox processes. These mechanisms offer alternative pathways to traditional ionic reactions, often under milder conditions, and enable unique chemical transformations.

Radical Intermediates in Hydroalkylation and Silylation

Radical-mediated reactions provide a powerful tool for the functionalization of vinyl allylsilanes. In particular, hydroalkylation and silylation reactions can proceed through radical intermediates, leading to a variety of valuable organosilicon compounds.

A notable example is the nickel-hydride (Ni-H) catalyzed hydroalkylation of vinylsilanes and allylsilanes using unactivated alkyl iodides. researchgate.netnih.gov Mechanistic studies indicate that this transformation proceeds via a radical mechanism. researchgate.netnih.gov Unlike similar reactions involving styrene (B11656) or vinyl boronate esters, the addition across the carbon-carbon double bond of the vinylsilane occurs with anti-Markovnikov selectivity, yielding the linear regioisomer. researchgate.netnih.gov Competition experiments have revealed that the vinyl group is more reactive than the allyl group in these reactions. researchgate.netnih.gov

The general proposed mechanism involves the formation of an alkyl radical from the alkyl iodide, which then adds to the vinylsilane. The resulting radical intermediate is then trapped to afford the final hydroalkylated product. This radical pathway offers a distinct advantage in controlling the regioselectivity of the addition.

Silylation reactions can also be initiated by radical processes. For instance, the use of triethylborane (B153662) as a radical initiator facilitates the hydrosilylation of alkenes with silanes like phenyldimethylsilane and trichlorosilane. organic-chemistry.org This process also follows an anti-Markovnikov addition pattern. organic-chemistry.org

Single-Electron Oxidation Processes

Vinyl allylsilanes can undergo single-electron oxidation (SET) to form reactive radical cations. rsc.org This process is often initiated by a photocatalyst or a chemical oxidant. rsc.orgresearchgate.net The resulting radical cation is prone to fragmentation, leading to the formation of a carbon-centered radical and a silyl cation. rsc.org This reactivity has been harnessed in various synthetic transformations.

Mechanistic investigations have shown that certain reactions are initiated by the single-electron oxidation of the alkenyl silane (B1218182), as opposed to a radical addition pathway. researchgate.net This distinction is crucial for understanding and predicting the outcome of these reactions. The relatively low oxidation potential of allylsilanes makes them suitable electron donors in photoinduced electron-transfer reactions. rsc.org

Visible-Light Photoredox Catalysis for Allylsilane Transformations

Visible-light photoredox catalysis has emerged as a mild and sustainable method for initiating organic transformations. researchgate.netrsc.orgresearchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer with a substrate to generate reactive intermediates. researchgate.net In the context of allylsilanes, photoredox catalysis provides a powerful platform for a variety of transformations. rsc.orgresearchgate.net

Organosilicon compounds, including this compound, can be converted into silicon or carbon radicals under photoredox conditions. sioc-journal.cn These radicals can then participate in a range of reactions, such as hydrosilylation, difunctionalization of alkenes and alkynes, and cross-coupling reactions. sioc-journal.cn

A key feature of these photoredox-catalyzed reactions is the ability to generate radicals under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. rsc.org The photocatalyst, upon excitation by light, can either oxidize or reduce the allylsilane, initiating a catalytic cycle. rsc.org For example, the merger of photoredox catalysis with nickel catalysis has enabled the cross-coupling of C(sp3)–COOH and C(sp3)–H bonds with aryl halides. okstate.edu

The versatility of this approach is highlighted by the development of various photoredox-induced transformations of allylsilanes, including their reaction with C(sp2) centers of arenes and carbonyls, as well as C(sp3) carbon functionalities. rsc.org

Sigmatropic Rearrangements and Silyl Migrations

Sigmatropic rearrangements and silyl migrations represent another important class of reactions for this compound, allowing for the skeletal reorganization of the molecule and the formation of new carbon-carbon and carbon-silicon bonds.

Acetylenic Sila-Cope Rearrangement Mechanisms

The sila-Cope rearrangement is a silicon-variant of the well-known Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. masterorganicchemistry.comacs.org In the context of vinyl allylsilanes bearing an acetylenic moiety, the acetylenic sila-Cope rearrangement provides a stereoselective route to functionalized vinylsilanes. figshare.com

This rearrangement can be catalyzed by transition metals, such as gold(I). figshare.comnih.gov The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, which facilitates the subsequent sigmatropic rearrangement. The presence of a nucleophile, such as phenol (B47542) or methanol (B129727), can trap the rearranged intermediate, leading to the stereoselective formation of vinylsilanes or cyclic vinylsilanes, respectively. figshare.com

The sila-Cope rearrangement itself is a pericyclic reaction that proceeds through a cyclic, six-electron transition state, in accordance with the principles of orbital symmetry. masterorganicchemistry.com

Concerted vs. Stepwise Mechanisms in Silyl Migrations

The mechanism of silyl migrations, particularly rsc.orgresearchgate.net-migrations, has been a subject of detailed investigation. These migrations can proceed through either a concerted or a stepwise pathway, and the operative mechanism can depend on the substrate and reaction conditions. thieme-connect.depsiberg.com

A concerted mechanism involves a single transition state where bond breaking and bond formation occur simultaneously. psiberg.com In contrast, a stepwise mechanism involves the formation of one or more reactive intermediates, such as a radical pair or an ionic species. psiberg.comnih.gov

Theoretical studies on the 1,3-silyl migration in allylsilane have revealed the existence of two possible concerted pathways, leading to either retention or inversion of stereochemistry at the silicon center. mdpi.comacs.org Ab initio molecular orbital calculations have shown that the transition state for the retention pathway is generally lower in energy. acs.org However, the introduction of a π-system, such as a vinyl group, on the silicon atom can stabilize the transition state for inversion. acs.org

The distinction between concerted and stepwise mechanisms is crucial for understanding the stereochemical outcome of the reaction. thieme-connect.de For a concerted shift, a specific anti-periplanar orientation of the migrating and leaving groups is often favored to maximize orbital overlap. thieme-connect.de In a stepwise process involving a carbocation intermediate, the stereochemical outcome may be less predictable due to the potential for conformational changes in the intermediate.

The Wittig rearrangement, a related transformation, can also proceed through either a concerted researchgate.netresearchgate.net-sigmatropic shift or a stepwise researchgate.netrsc.org-migration involving a radical/radical anion pair. nih.gov The factors governing the regioselectivity between researchgate.netrsc.org- and researchgate.netrsc.org-Wittig rearrangements remain an active area of research. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanistic intricacies of this compound reactivity. These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the potential intermediacy of high-energy species.

DFT calculations have been extensively employed to understand and predict the reaction pathways and selectivity in reactions involving vinyl allylsilanes. These calculations allow for the exploration of various possible mechanisms and the identification of the most energetically favorable routes.

In the context of metal-catalyzed reactions, DFT studies have been crucial in explaining the origins of regio- and stereoselectivity. For instance, in the molybdenum-catalyzed hydrosilylation of allenes to produce linear allylsilanes, DFT calculations (using functionals like B3LYP-D3 and M06) were performed to investigate the reaction mechanism. acs.org The calculations revealed that the reaction likely proceeds through a concerted hydromolybdation/Si–H oxidative addition pathway, leading to a (π-allyl)molybdenum intermediate. acs.org The subsequent reductive elimination from this intermediate favors the formation of the linear allylsilane over the branched isomer due to lower energy transition states. acs.org

Similarly, in manganese-catalyzed dehydrogenative silylation of alkenes, DFT calculations helped to uncover two parallel inner-sphere reaction pathways. acs.orgorganic-chemistry.org These computational insights, combined with experimental data, provided a comprehensive understanding of how different alkenes are selectively converted into either E-vinylsilanes or allylsilanes. acs.orgorganic-chemistry.org

The table below summarizes representative applications of DFT in studying this compound reaction pathways.

ReactionCatalyst/ReagentComputational MethodKey Findings
Hydrosilylation of AllenesMolybdenum-carbonyl complexB3LYP-D3, M06Favors a concerted hydromolybdation/Si-H oxidative addition pathway leading to linear allylsilanes. acs.org
Dehydrogenative Silylation of AlkenesManganese(I) bisphosphine complexDFTElucidated two parallel inner-sphere pathways for the selective formation of E-vinylsilanes and allylsilanes. acs.orgorganic-chemistry.org
acs.orgacs.org-Allyl Cyanate RearrangementN/A (Thermal)DFTRationalized the complete 1,3-chirality transfer in the synthesis of α-amino allylsilanes. univ-rennes.frnih.gov

A critical aspect of computational studies is the analysis of transition state (TS) structures and their associated energies. This information is fundamental to understanding reaction kinetics and selectivity.

Theoretical studies on the 1,3-sigmatropic silyl migration in allylsilanes have shown that the reaction proceeds concertedly through a four-membered cyclic transition structure without the formation of intermediates. mdpi.com The calculated activation energy and retention of stereochemistry at the silicon center are in good agreement with experimental observations. mdpi.com The transition state is characterized as an electrocyclic sigmatropic rearrangement. mdpi.com

In the molybdenum-catalyzed hydrosilylation of allenes, the analysis of transition state geometries and energies was key to understanding the observed selectivity. acs.org The transition state leading to the linear allylsilane was found to be significantly lower in energy (by as much as 10 kcal/mol) than the transition states leading to the branched isomer. acs.org

The following table presents data on calculated transition state energies for selected reactions.

ReactionTransition StateCalculated Activation Energy (kcal/mol)Key Structural Features
1,3-Silyl Migration in AllylsilaneFour-membered cyclic TSVaries with substituentsConcerted, retention of stereochemistry at silicon. mdpi.com
Mo-catalyzed Hydrosilylation of AllenesTS for linear product formation52.5Lower in energy than the TS for branched product formation. acs.org
acs.orgacs.org-Sigmatropic Rearrangement of N-acetyl-N-phenylamino cyanateCyclic TS8Low activation barrier leading to spontaneous rearrangement. acs.org

The potential involvement of high-energy vinyl carbocations as intermediates in reactions of vinyl-containing compounds has been a subject of significant investigation, with computational studies playing a crucial role. While vinyl cations are often considered highly reactive and difficult to study experimentally, theoretical calculations can provide valuable insights into their structure, stability, and reactivity. researchgate.net

Recent studies have explored the generation of vinyl carbocations under various conditions and their subsequent reactions. nih.gov For instance, it has been shown that vinyl cations can be generated from vinyl triflates and engage in intramolecular C-H insertion reactions. nih.gov

In the context of reactions involving allylsilanes, the interaction of electrophiles with the double bond can, in principle, lead to the formation of a β-silyl-stabilized carbocation. scispace.com However, the direct observation of a discrete vinyl carbocation intermediate derived from a vinylsilane in many reactions is not common, and reactions often proceed through concerted or near-concerted pathways. Computational studies can help to distinguish between stepwise mechanisms involving carbocations and concerted pericyclic mechanisms by locating and characterizing the relevant stationary points on the potential energy surface.

While the search results did not provide a direct computational study on vinyl carbocation intermediacy specifically from this compound, the broader research on vinyl cation generation and reactivity provides a framework for understanding their potential role. researchgate.netnih.govcaltech.edu For example, studies on the reactions of carbenium ions with allylsilanes indicate the formation of β-element-stabilized carbenium ions as intermediates. scispace.com

Stereoselective and Regioselective Transformations of Vinyl Allylsilanes

Control of Regioselectivity in Carbon-Carbon Bond Formation

The ability to direct incoming groups to a specific position on a molecule is a cornerstone of modern synthetic chemistry. In vinyl allylsilanes, the electronic properties of the silicon atom play a crucial role in governing the regioselectivity of various transformations.

Site Selectivity in Electrophilic Additions (γ- vs. α-attack)

Electrophilic substitution reactions of allylsilanes are well-established, and the regioselectivity is a direct consequence of the β-carbocation stabilizing effect of the silicon atom. quizlet.com The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β-position through hyperconjugation. wikipedia.org This electronic preference dictates that electrophiles will predominantly attack the γ-carbon of the allyl group. wikipedia.org

In the context of vinyl allylsilanes, this principle holds true. Attack of an electrophile at the γ-position of the allylic double bond leads to the formation of a carbocation intermediate that is β to the silyl (B83357) group. quizlet.com This intermediate is stabilized, facilitating the subsequent elimination of the silyl group to form a new carbon-carbon bond at the γ-position. quizlet.com The use of Lewis acids to activate electrophiles generally ensures that the reaction occurs exclusively at the γ-position of the allylsilane. wikipedia.org

Conversely, α-attack is generally disfavored due to the lack of stabilization for the resulting carbocation. However, under certain conditions, such as those involving fluoride-ion activation, the generation of an allyl anion can occur. wikipedia.org This anionic species can then react at either the α or γ position, leading to a loss of regioselectivity. wikipedia.org The regioselectivity of reactions involving the 1-trimethylsilylallyl carbanion with carbonyl compounds can be controlled by the addition of magnesium bromide, which favors the formation of α-addition alcohols. mcgill.ca

The competition between γ- and α-attack is a critical consideration in the synthetic application of vinyl allylsilanes. The ability to selectively favor one pathway over the other allows for the construction of diverse molecular architectures.

Anti-Markovnikov Selectivity in Hydroalkylation

The hydroalkylation of vinylsilanes and allylsilanes represents another important carbon-carbon bond-forming reaction where regioselectivity is paramount. Nickel-hydride catalyzed hydroalkylation of vinylsilanes and allylsilanes with unactivated alkyl iodides has been shown to proceed with anti-Markovnikov selectivity. organic-chemistry.orgresearchgate.netacs.orgnih.govresearchgate.net This means that the alkyl group adds to the terminal carbon of the double bond, and the hydrogen atom adds to the internal carbon, resulting in the linear product. organic-chemistry.orgacs.orgnih.govresearchgate.net

This outcome is in contrast to related reactions with other substrates like styrene (B11656) or vinyl boronates, which often yield the branched, Markovnikov product. researchgate.netacs.orgnih.govresearchgate.net The reaction is believed to proceed through a radical mechanism, and the regioselectivity is dictated by the nature of the vinyl group rather than by a chain-walking process. organic-chemistry.orgresearchgate.net In a competition experiment, it was demonstrated that the hydroalkylation occurs preferentially at the vinyl group over the allyl group, highlighting the chemoselectivity of this transformation. organic-chemistry.orgresearchgate.netacs.orgnih.gov

Catalyst SystemSubstrateReagentSelectivityProduct
NiBr₂·DME / Bipyridine ligandVinylsilaneAlkyl iodideanti-MarkovnikovLinear alkylated organosilane
NiBr₂·DME / Bipyridine ligandAllylsilaneAlkyl iodideanti-MarkovnikovLinear alkylated organosilane

Regiocontrol in Silylmetalation Processes

Silylmetalation, the addition of a silyl-metal species across a double or triple bond, is a powerful tool for the synthesis of organosilanes. The regiocontrol in the silylcupration of alkynes is a well-studied process where the silyl group adds to the less sterically hindered end of the alkyne. foster77.co.uk This steric preference leads to the formation of a vinylcopper species that can be protonated with retention of configuration, yielding the E-vinylsilane. foster77.co.uk

In the context of allenes, which contain two adjacent double bonds, regioselective hydrosilylation can be achieved by carefully selecting the metal catalyst. nih.gov For instance, nickel-catalyzed hydrosilylation of allenes tends to produce alkenylsilanes, while palladium catalysis favors the formation of allylsilanes. nih.gov This regiochemical outcome is thought to be a result of a switch between a silylmetalation pathway with nickel and a hydrometalation pathway with palladium. nih.gov The ability to control the regioselectivity of silylmetalation processes provides access to a diverse range of vinyl and allyl silane (B1218182) products.

Stereochemical Outcomes in Key Reactions

Beyond regioselectivity, controlling the three-dimensional arrangement of atoms, or stereochemistry, is a fundamental goal in organic synthesis. Vinyl allylsilanes participate in several reactions where the stereochemical outcome is highly predictable and controllable.

Stereospecificity of Electrophilic Substitution Reactions

Electrophilic substitution reactions of vinylsilanes are known to be stereospecific. mcgill.ca This means that the stereochemistry of the starting vinylsilane directly determines the stereochemistry of the resulting alkene product. The reaction proceeds with retention of the double bond geometry. chemtube3d.com This stereospecificity is a consequence of the reaction mechanism, where the electrophile attacks the double bond, leading to a carbocation intermediate that is stabilized by the β-silicon effect. chemtube3d.com The subsequent elimination of the silyl group occurs before any significant bond rotation can take place, thus preserving the original stereochemistry of the double bond. chemtube3d.com

Similarly, electrophilic substitution reactions of chiral allylsilanes can proceed with high diastereoselectivity. The stereogenic center adjacent to the double bond, which bears the silyl group, can effectively control the facial selectivity of the electrophilic attack. iupac.org The products obtained from the addition of electrophiles to either E- or Z-allylsilanes are typically the E-isomers, and the stereochemical integrity of the starting material is largely retained in the products. scielo.org.mx

Retention of Double Bond Geometry

The retention of double bond geometry is a hallmark of many reactions involving vinylsilanes. chemtube3d.com This is particularly evident in electrophilic substitution reactions, where the geometry of the starting vinylsilane is faithfully translated to the product alkene. chemtube3d.com For example, the reaction of a (Z)-vinylsilane with an electrophile will yield a (Z)-alkene, and a (E)-vinylsilane will produce an (E)-alkene.

This principle also extends to other transformations. For instance, in the silylcupration of alkynes followed by quenching with an electrophile like iodine, the resulting vinyl iodide is formed with retention of the double bond geometry. foster77.co.uk Similarly, rhodium-catalyzed decomposition of α-vinyldiazoesters in the presence of silanes produces allylsilanes with complete retention of the stereochemistry of the double bond from the diazo precursor. acs.org This consistent stereochemical outcome is a valuable tool for the synthesis of stereodefined alkenes.

Reaction TypeSubstrateOutcome
Electrophilic SubstitutionVinylsilaneRetention of double bond geometry
Silylcupration-IodinationAlkyneRetention of double bond geometry in the resulting vinyl iodide
Rhodium-catalyzed X-H Insertionα-VinyldiazoesterRetention of double bond geometry in the resulting allylsilane

Enantioselective and Diastereoselective Control in Catalytic Reactions

The creation of stereogenic centers in a controlled manner is a cornerstone of modern organic synthesis. For vinyl allylsilanes, catalytic reactions that establish enantioselectivity and diastereoselectivity are crucial for synthesizing complex, stereodefined molecules. These transformations often rely on chiral catalysts to create new stereocenters, either on the silicon atom or, more commonly, on the organic framework.

A significant area of research involves the catalytic asymmetric functionalization of the allylic moiety. For instance, the palladium-catalyzed asymmetric reduction of 3-alkyl-3-trialkylsilyl-2-propenyl methyl carbonates using formic acid can produce chiral allylsilanes. uwindsor.ca This reaction, when catalyzed by a palladium complex with a chiral monophosphine ligand like (R)-MOP, yields allylsilanes with a stereogenic carbon at the α-position. uwindsor.ca The enantiomeric excess (ee) of the product is highly dependent on the geometry of the starting carbonate. For example, (Z)-carbonates lead to allylsilanes with up to 91% ee, whereas the corresponding (E)-isomers result in lower enantioselectivity. uwindsor.ca This difference is attributed to the greater thermodynamic stability difference between the epimeric anti-π-allylpalladium complex intermediates compared to the syn isomers. uwindsor.ca

Dual catalytic systems combining photoredox and transition metal catalysis have emerged as a powerful tool for stereoselective additions. A chromium/photoredox dual catalytic approach enables the asymmetric addition of allylsilanes to aldehydes, providing an alternative to the classic Hosomi-Sakurai reaction. researchgate.netresearchgate.net This method generates valuable homoallylic alcohols with high levels of enantioselectivity and diastereoselectivity, proceeding through a closed Zimmerman-Traxler transition state. researchgate.netresearchgate.net

Furthermore, the desymmetrization of symmetrical bis(methallyl)silanes represents another strategy for creating chiral silicon centers. An organocatalytic approach using imidodiphosphorimidate (IDPi) catalysts in a reaction with phenols can produce tertiary silyl ethers with "central chirality" on the silicon atom in over 95% yield and up to 94% ee. frontiersin.orgnih.gov

Catalytic enantioselective 1,2-addition of gem-diboronate reagents to aldehydes, catalyzed by a Cu(I)/chiral phosphine (B1218219) ligand system, allows for the construction of two continuous stereogenic centers with excellent diastereo- and enantioselectivity (up to >98:2 dr and 98:2 er). snnu.edu.cn While not directly involving vinyl allylsilanes as substrates, these methods are pertinent as they create stereochemical complexity that can be incorporated into molecules bearing silyl groups.

Below is a table summarizing key findings in enantioselective and diastereoselective catalytic reactions relevant to vinyl allylsilane chemistry.

Table 1: Enantioselective and Diastereoselective Catalytic Reactions

Reaction Type Catalyst System Substrate Product Stereoselectivity Ref
Asymmetric Reduction Pd / (R)-MOP-phen (Z)-3-Trimethylsilyl-1,3-diphenyl-2-propenyl methyl carbonate (S)-3-Trimethylsilyl-1,3-diphenyl-1-propene 91% ee uwindsor.ca
Asymmetric Reduction Pd / (R)-MOP-phen (E)-3-Trimethylsilyl-1,3-diphenyl-2-propenyl methyl carbonate (R)-3-Trimethylsilyl-1,3-diphenyl-1-propene 59% ee uwindsor.ca
Asymmetric Desymmetrization IDPi Organocatalyst Benzylbis(methallyl)silane + 2,6-Dimethylphenol Chiral Tertiary Silyl Ether >95% yield, 94% ee frontiersin.orgnih.gov
Asymmetric Allylation Cr/Photoredox Allylsilane + Aldehyde Homoallylic Alcohol High ee and dr researchgate.netresearchgate.net

E/Z Selectivity in Allylsilane and Vinylsilane Synthesis

The geometric configuration of the double bonds in both the vinyl and allyl portions of vinyl allylsilanes is critical, as it dictates the stereochemical outcome of subsequent reactions. Consequently, synthetic methods that offer high control over E/Z selectivity are of paramount importance.

E/Z Selectivity in Allylsilane Synthesis

The synthesis of allylsilanes with defined stereochemistry can be achieved through various catalytic methods.

Hydrosilylation of Allenes: This is a highly effective, atom-economical method. The choice of metal catalyst and ligands is crucial for controlling both regioselectivity and E/Z stereoselectivity. d-nb.info For instance, nickel-catalyzed 2,3-hydrosilylation of 1,1-disubstituted allenes can be tuned to produce either (Z)- or (E)-allylsilanes with high selectivity. The use of phenyl dibenzophosphole as a ligand favors the formation of (Z)-allylsilanes, whereas tricyclohexylphosphine (B42057) promotes the synthesis of (E)-allylsilanes. rsc.org A cobalt-based catalyst system has been shown to produce linear (Z)-allylsilanes with exceptional stereoselectivity, often with cis:trans ratios greater than 98:2. d-nb.info Conversely, copper-catalyzed hydrosilylation of terminal allenes can selectively yield (E)-allylsilanes. researchgate.net

Silyl-Heck Reactions: Palladium-catalyzed silylation of terminal alkenes, known as the silyl-Heck reaction, provides a route to terminal allylsilanes with good E:Z ratios. nih.gov For example, the reaction with allyl benzene (B151609) can produce the corresponding allylsilane with >95:5 E:Z selectivity. nih.gov

Rearrangement Reactions: The Still-Wittig rearrangement of (Z)-vinylsilane derivatives can be employed to stereoselectively synthesize (E)-allylsilanes. tandfonline.com

Decarboxylative Silylation: Copper-catalyzed decarboxylative silylation of vinylethylene carbonates (VECs) with silylborane reagents like PhMe₂Si-Bpin affords tri- and tetrasubstituted allylsilanes with high E-selectivity. acs.org

Isomerization: The Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, can catalyze the isomerization of allyl silanes to the thermodynamically more stable internal (E)-alkenyl silanes with high selectivity (e.g., 97:3 E:Z). acs.org

Table 2: Catalytic Control of E/Z Selectivity in Allylsilane Synthesis

Method Catalyst System Substrate Product Selectivity Ref
Hydrosilylation Ni / Phenyl dibenzophosphole 1,1-Disubstituted Allene (B1206475) (Z)-Allylsilane rsc.org
Hydrosilylation Ni / Tricyclohexylphosphine 1,1-Disubstituted Allene (E)-Allylsilane rsc.org
Hydrosilylation Co / Phosphine ligand Terminal Allene (Z)-Allylsilane (>98:2) d-nb.info
Silyl-Heck Pd(dba)₂ / P(Cy)₃ Allyl Benzene (E)-Allylsilane (>95:5) nih.gov
Decarboxylative Silylation Cu / Ligand Vinylethylene Carbonate (E)-Allylsilane acs.org

E/Z Selectivity in Vinylsilane Synthesis

The synthesis of vinylsilanes also faces the challenge of controlling stereoselectivity. researchgate.net

Hydrosilylation of Alkynes: This is one of the most common and atom-economical methods for preparing vinylsilanes. researchgate.net The stereochemical outcome is highly dependent on the catalyst.

Z-Selectivity: Monothiolate-bridged dirhodium complexes can catalyze the hydrosilylation of terminal alkynes to give β-(Z)-vinylsilanes. organic-chemistry.org Similarly, manganese-photocatalyzed hydrosilylation provides a wide range of (Z)-vinylsilanes via an anti-Markovnikov addition. organic-chemistry.org

E-Selectivity: In contrast, certain iron complexes can produce (E)-vinylsilanes. organic-chemistry.org A manganese(I) complex enables the dehydrogenative silylation of terminal alkenes to selectively form E-vinylsilanes. organic-chemistry.org

Rearrangement Reactions: A gold(I)-catalyzed acetylenic sila-Cope rearrangement of acetylenic allylsilanes allows for the stereoselective synthesis of vinylsilanes. nih.gov

Silyl-Heck Reactions: The palladium-catalyzed silyl-Heck reaction of styrenes and related substrates using silyl halides is a highly practical method for accessing E-β-silyl styrenes with complete geometric selectivity. nih.gov

Table 3: Catalytic Control of E/Z Selectivity in Vinylsilane Synthesis

Method Catalyst System Substrate Product Selectivity Ref
Hydrosilylation Dirhodium Complexes Terminal Alkyne β-(Z)-Vinylsilane organic-chemistry.org
Hydrosilylation Mn-Photocatalyst Terminal Alkyne (Z)-Vinylsilane organic-chemistry.org
Dehydrogenative Silylation Mn(I) Complex Terminal Alkene (E)-Vinylsilane organic-chemistry.org
Silyl-Heck Pd(OAc)₂ / DavePhos Styrene + TMSI (E)-β-Trimethylsilylstyrene nih.gov

Advanced Synthetic Applications of Vinyl Allylsilanes in Complex Molecule Construction

Carbon-Carbon Bond Forming Reactions

Hosomi-Sakurai Allylation of Carbonyl Compounds

Carbonyl Substrate Lewis Acid Catalyst Product Type Key Feature
AldehydesTiCl₄, SnCl₄, BF₃·OEt₂Homoallylic AlcoholsHigh regioselectivity for γ-attack. nrochemistry.com
KetonesTiCl₄, AlCl₃Homoallylic AlcoholsFormation of a silyl-stabilized carbocation intermediate. nrochemistry.com
α,β-Unsaturated AldehydesTiCl₄1,2-Addition ProductPreferential attack at the carbonyl carbon. nrochemistry.com
α,β-Unsaturated KetonesTiCl₄Conjugate Addition Product1,4-addition is often favored. wikipedia.orgwikipedia.org

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between organosilanes and organic halides. researchgate.net Vinylsilanes, including vinyl allylsilanes, are effective coupling partners in this reaction, providing a reliable alternative to other well-known cross-coupling methods like the Suzuki, Stille, and Negishi reactions. researchgate.net The reaction typically requires an activator, such as a fluoride (B91410) source or a base, to generate a more nucleophilic silicate (B1173343) species.

In the context of vinyl allylsilanes, the Hiyama coupling allows for the introduction of the vinyl group onto various organic scaffolds. Recent developments have focused on expanding the scope of this reaction to include more stable and easily handled organosilanes. sioc-journal.cn For instance, palladium-catalyzed cross-coupling of aryl vinylsilanes with aryl halides has been reported to form biaryl compounds with good functional group compatibility. sioc-journal.cn The development of conditions for the cross-coupling of sterically hindered tetrasubstituted vinyl silanes represents a significant advancement, enabling the stereospecific synthesis of complex alkenes. researchgate.net

Coupling Partner 1 Coupling Partner 2 Catalyst System Bond Formed
Aryl VinylsilaneAryl HalidePalladium CatalystAryl-Aryl
Vinyl AllylsilaneOrganic HalidePalladium Catalyst / ActivatorVinyl-Aryl/Alkyl
Tetrasubstituted Vinyl Silane (B1218182)Aryl HalidePalladium CatalystTetrasubstituted Alkene

Conjugate Addition Reactions

Vinyl allylsilanes are proficient nucleophiles in conjugate addition reactions, particularly with α,β-unsaturated ketones. wikipedia.orgscispace.com This reactivity is a key feature of the Hosomi-Sakurai reaction when applied to enone substrates. wikipedia.org Under Lewis acid catalysis, the allylsilane adds to the β-position of the enone, leading to the formation of a δ,ε-enone after the reaction sequence. scispace.com

The intermediate formed after the initial conjugate addition is an enolate, which can be trapped with various electrophiles, allowing for the formation of an additional carbon-carbon bond in a single operation. scispace.com This strategy has been applied in the synthesis of complex natural products. scispace.com While allylsilanes readily undergo conjugate addition, it has been noted that most allylsilanes, with the exception of the more nucleophilic 2-methallyltrimethylsilane, may not be sufficiently reactive for conjugate addition to vinyl diazonium ions under certain conditions. rsc.org

Annulation Reactions with Bicyclo[1.1.0]butanes

A recent advancement in the application of vinyl allylsilanes is their use in annulation reactions with strained ring systems like bicyclo[1.1.0]butanes (BCBs). researchgate.net Lewis acid-catalyzed formal [2π+2σ] and [4π+2σ] cycloadditions between allylsilanes (or 2-vinyl allylsilanes) and BCBs have been developed. researchgate.netchemrxiv.org These reactions provide access to medicinally relevant bridged bicyclic scaffolds, such as functionalized bicyclo[2.1.1]hexanes (BCHs) and bicyclo[4.1.1]octanes (BCOs). researchgate.netchemrxiv.org

The reaction is initiated by the nucleophilic addition of the allylsilane to the Lewis acid-activated BCB, which forms a zwitterionic intermediate. researchgate.netchemrxiv.org This intermediate then undergoes a cyclization step to yield the final bicyclic product. chemrxiv.org This methodology is significant as it provides a formal cycloaddition of simple alkenes and BCBs, expanding the synthetic toolbox for constructing these C(sp³)-rich carbocycles. researchgate.netchemrxiv.org

Reactant 1 Reactant 2 Catalyst Product Reaction Type
AllylsilaneBicyclo[1.1.0]butaneLewis AcidBicyclo[2.1.1]hexaneFormal [2π+2σ] Cycloaddition
2-Vinyl allylsilaneBicyclo[1.1.0]butaneLewis AcidBicyclo[4.1.1]octaneFormal [4π+2σ] Cycloaddition

Carbonyl-Ene Reactions (Intermolecular and Intramolecular)

Vinyl allylsilanes can participate as the "ene" component in carbonyl-ene reactions. arkat-usa.org While intermolecular versions are known, the intramolecular carbonyl-ene reaction of oxo-allylsilanes has emerged as a powerful strategy for carbocyclic annulation. arkat-usa.orgresearchgate.net These reactions can be promoted either thermally or by Lewis acids, with the latter generally requiring milder conditions. arkat-usa.org

In these reactions, a hydrogen atom from the allylic position is transferred to the carbonyl oxygen, accompanied by the formation of a new carbon-carbon bond. arkat-usa.org The presence of the silyl (B83357) group can influence the stereochemical outcome of the reaction. researchgate.net Depending on the substrate structure, two modes of reactivity can be observed: a standard ene reaction that retains the silyl group, or an allylsilane-terminated cyclization that involves the elimination of the silicon moiety. researchgate.net The intramolecular carbonyl-ene reaction of allylsilanes has proven to be a highly attractive methodology for the efficient construction of functionalized ring systems. arkat-usa.org

C-H Insertion Reactions of Vinyl Carbocations

The generation of high-energy, dicoordinated vinyl carbocations and their subsequent trapping in C-H insertion reactions represents a modern frontier in organic synthesis. caltech.educhemrxiv.org It has been demonstrated that these reactive intermediates can be generated catalytically and can engage in intramolecular sp³ C-H insertion reactions. chemrxiv.orgnih.gov This provides a novel, transition-metal-free platform for C(sp³)-H functionalization. nih.gov

Recent work has shown that these reactions can be performed with a high degree of enantioselectivity using chiral organocatalysts, such as imidodiphosphorimidates. nih.gov The confined active site of these catalysts not only controls the stereochemistry but also broadens the scope of substrates that can undergo vinyl cation C-H insertion. nih.gov Furthermore, vinyl carbocations have been shown to be trapped by external nucleophiles like allylsilanes, expanding their synthetic utility in C-C bond formation. escholarship.org

Functional Group Interconversions and Derivatization

Vinyl allylsilanes are versatile intermediates in organic synthesis, amenable to a wide array of functional group transformations. These reactions leverage the unique electronic properties conferred by the silicon atom, particularly its ability to stabilize adjacent carbocations (the β-silicon effect) and its role as an excellent leaving group in desilylation processes.

Desilylative Transformations

The carbon-silicon (C-Si) bond in vinyl and allylsilanes is susceptible to cleavage by electrophiles, a process known as desilylation or, more specifically, proto- or halodesilylation depending on the electrophile. colab.ws This reactivity is central to their synthetic utility, allowing the silyl group to act as a "masked" functional group. colab.wsresearchgate.net The reaction is generally initiated by the attack of an electrophile on the double bond, leading to the formation of a β-silyl-stabilized carbocation. mdpi.commdpi.org Subsequent elimination of the silyl group is facile and results in the formation of a new carbon-carbon or carbon-heteroatom bond. mdpi.comrsc.org

Protodesilylation, the replacement of a silyl group with a proton, can occur under acidic conditions. Studies on the mechanism of protodesilylation of bis-silylated propenes have shown that a cationic intermediate is involved, confirming the role of the β-silicon effect in these transformations. rsc.org The silyl group can also be replaced by various other electrophiles, including halogens and carbon electrophiles, making desilylative transformations a cornerstone of allylsilane chemistry. researchgate.netresearchgate.net This reactivity allows for the stereospecific introduction of a wide range of functionalities. researchgate.netresearchgate.net

Conversion to Vinyl Halides and Unsaturated Carbonyls

Vinylsilanes serve as effective precursors for the stereoselective synthesis of vinyl halides and α,β-unsaturated carbonyl compounds. mcgill.ca The electrophilic substitution reactions of trisubstituted vinylsilanes, in particular, proceed stereospecifically, allowing for the synthesis of geometrically defined alkenes. mcgill.ca

The conversion to vinyl halides typically involves the reaction of the vinylsilane with a halogen electrophile such as iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS). mcgill.cawikipedia.org The reaction proceeds via an addition-elimination mechanism where the electrophilic halogen adds to the double bond, and subsequent elimination of the silyl group and a halide ion yields the vinyl halide with retention of configuration. A general scheme for this conversion is shown below:

Scheme 1: General Conversion of Vinylsilanes to Vinyl Halides Reaction scheme showing a generic vinylsilane reacting with an electrophile (E+) to form a substituted alkene after desilylation.

Similarly, acylation of vinylsilanes with acyl halides in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), provides a direct route to α,β-unsaturated ketones. mcgill.ca This reaction, known as a Friedel-Crafts-type acylation, is also stereospecific. The vinylsilane attacks the acylium ion generated in situ, leading to a β-silyl-stabilized carbocation intermediate which then eliminates the silyl group to afford the enone. mcgill.ca

Recent methods have also demonstrated the synthesis of Z-alkenyl halides through the catalytic cross-metathesis of vinylsilanes with dihaloethenes, further expanding the toolkit for accessing these valuable synthetic intermediates. core.ac.uk

Generation of 1,3-Dienes from Carbonyl Compounds

A key application of allylsilane chemistry is the conversion of carbonyl compounds into 1,3-dienes. This transformation can be achieved through a Peterson olefination-type reaction sequence. The process begins with the deprotonation of an allylsilane to generate a 1-silylallyl carbanion. This carbanion then reacts with a carbonyl compound (an aldehyde or ketone) in a nucleophilic addition. mcgill.ca

The regioselectivity of this addition can be controlled. For instance, the reaction of the 1-trimethylsilyl-allyl carbanion with carbonyl compounds, when controlled by the addition of magnesium bromide, predominantly yields the α-addition alcohol. mcgill.ca This alcohol intermediate can then undergo a subsequent elimination of the triorganosilyloxy group (R₃SiO⁻) to furnish the corresponding 1,3-diene. mcgill.ca This method provides a reliable pathway for constructing conjugated diene systems, which are important building blocks in synthetic chemistry, particularly for Diels-Alder reactions. organic-chemistry.orgmdpi.com

Cohalogenation and Haloacetoxylation without Silyl Group Loss

While desilylation is a common reaction pathway for vinyl and allylsilanes, under specific conditions, addition reactions across the double bond can occur without the loss of the silyl group. mdpi.comresearchgate.net This alternative reactivity pattern significantly broadens the synthetic utility of these organosilicon compounds.

Researchers have developed methods using polymer-supported electrophilic halogenating reagents that promote the smooth 1,2-addition to vinyl and allylsilanes. mdpi.commdpi.orgresearchgate.net For example, polymer-bound haloate(I) complexes have been shown to react with vinyl and allylsilanes to yield 1,2-cohalogenation and haloacetoxylation products, respectively, with the silyl group remaining intact. researchgate.netresearchgate.netdoaj.org This outcome is in contrast to many solution-phase iododesilylation methods that use reagents like ICl or N-iodosuccinimide (NIS), which typically lead to cleavage of the C-Si bond. mdpi.commdpi.org

Alkene SubstrateReagent (eq.)ProductYield (%)Purity (%)Reference
1-Trimethylsilyl-cyclohexenePolymer-I(OAc)₂ (4)1-Acetoxy-2-iodo-1-trimethylsilyl-cyclohexane76>99 mdpi.org
Allyl-trimethylsilanePolymer-I(OAc)₂ (2.5)2-Acetoxy-1-iodo-3-trimethylsilyl-propane68>99 mdpi.org
Allyl-triphenylsilanePolymer-I(OAc)₂ (2.5)2-Acetoxy-1-iodo-3-triphenylsilyl-propane45>99 mdpi.org
3-Phenyl-allyl-trimethylsilanePolymer-I(OAc)₂ (2.5)2-Acetoxy-1-iodo-3-phenyl-3-trimethylsilyl-propane65>99 mdpi.org

Construction of Ring Systems and Polycyclic Architectures

The unique reactivity of vinyl allylsilanes makes them powerful tools for the construction of complex cyclic and polycyclic frameworks. The silyl group can act as a powerful stereodirecting group and a precursor for further functionalization, enabling elegant and efficient cyclization strategies.

Ring-Forming Reactions Utilizing Allylsilane Derivatives

Allylsilane derivatives are widely employed in a variety of ring-forming reactions, including intramolecular carbonyl-ene reactions, Lewis acid-catalyzed cyclizations, and annulation strategies. researchgate.netarkat-usa.orgmmu.ac.uk The ability of the silicon atom to stabilize a developing positive charge at the β-position is a key factor that controls the rate and stereoselectivity of these cyclizations. arkat-usa.org

One powerful strategy involves the intramolecular cyclization of oxo-allylsilanes, which can be prepared via the silylcupration of allenes followed by trapping with α,β-unsaturated carbonyl compounds. researchgate.netbeilstein-journals.org These functionalized allylsilanes undergo highly stereocontrolled silicon-assisted intramolecular cyclizations in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to form five-, six-, and seven-membered rings. researchgate.netbeilstein-journals.org

Epoxy allylsilanes are also valuable precursors for biomimetic cyclizations. cdnsciencepub.com Treatment with a Lewis acid can trigger a cascade reaction, where the allylsilane activates the olefin for cyclization and regioselectively produces an exocyclic methylene (B1212753) group, as demonstrated in a concise synthesis of karahana ether. cdnsciencepub.com Furthermore, allylsilanes participate in reactions with cyclic intermediates, such as glycal-derived episulfonium ions, to stereoselectively form complex C-glycosides, which are important carbohydrate analogs. ingentaconnect.com The development of rhodium-catalyzed reactions of hydrosilanes with cyclopropenes has also provided access to bifunctional allylic derivatives that can be used in the intramolecular synthesis of cyclic O-Si-linked compounds. uniovi.es

Cyclization Precursor TypeReaction ConditionsRing Size FormedKey FeaturesReference(s)
Oxo-allylsilanesLewis Acid (e.g., TiCl₄)5, 6, 7High stereocontrol, annulation strategy researchgate.net, beilstein-journals.org
Epoxy allylsilanesLewis Acid5Biomimetic, regioselective exocyclic methylene formation cdnsciencepub.com
Allylsilane & Glycal-derived episulfonium ionLewis Acid6 (in C-glycoside)Stereoselective C-C bond formation ingentaconnect.com
Hydrosilane & Cyclopropene (intramolecular)Rh(II) catalyst5, 6Atom economical, synthesis of cyclic O-Si ethers uniovi.es
Diene-allylsilanesRing-Closing Metathesis (RCM)VariousAccess to exo-methylene cyclic compounds after desilylation researchgate.net, researchgate.net

Synthesis of Carbo- and Heterocycles

The unique reactivity of vinyl allylsilanes makes them powerful building blocks in the construction of a wide array of cyclic systems. Their ability to undergo intramolecular reactions and participate in cycloadditions under various catalytic conditions has been exploited for the stereocontrolled synthesis of both carbocycles and heterocycles. acs.orgnih.gov

Intramolecular cyclization reactions involving vinyl allylsilanes are a cornerstone for forming five-, six-, and seven-membered rings. uva.esresearchgate.net One prominent strategy is the intramolecular carbonyl-ene reaction of oxo-allylsilanes, which provides an effective pathway for carbocyclic annulation. arkat-usa.orgresearchgate.net For instance, the acid-catalyzed cyclization of allylsilane-ketones can yield cyclopentenols with the silyl group intact. arkat-usa.org Furthermore, functionalized allylsilanes, often prepared via silylcupration of allenes, can contain both a nucleophilic allylsilane unit and an electrophilic group within the same molecule, predisposing them to annulation processes. uva.esresearchgate.net This has been applied to the stereoselective synthesis of methylenecylopentanols from allylsilyl aldehydes or ketones. uva.es

Lewis acid-catalyzed annulations represent another major application. A notable example is the triflimide-catalyzed reaction of benzylic alcohols with allylsilanes to produce complex indane and tetralin structures. rsc.org This method allows for the rapid assembly of products with up to three contiguous stereocenters from simple starting materials. rsc.org The structure of the resulting carbocycle—either an indane or a tetralin—can be controlled by the choice of the allylsilane reagent. rsc.org Similarly, Lewis acids like titanium tetrachloride (TiCl₄) can mediate the [3+2]-cycloaddition of vinyl azides with allylsilanes to furnish nitrogen-containing heterocycles such as dihydropyrroles and pyrroles. ntu.edu.sg

Recent advancements have introduced novel catalytic systems to expand the scope of these cyclizations. Singly occupied molecular orbital (SOMO) catalysis, for example, enables the intramolecular asymmetric cyclization of aldehydes bearing a pendent allylsilane. princeton.edu This process involves the oxidation of a chiral enamine intermediate to a 3π-electron radical cation, which then undergoes enantioselective cyclization to form five-, six-, and seven-membered carbocycles, as well as heterocycles like tetrahydropyrans and piperidines. princeton.edu

Vinyl allylsilanes are also key participants in palladium-catalyzed reactions. The intramolecular Mizoroki-Heck reaction can be adapted to use allylsilanes as coupling partners, allowing for the generation of tertiary stereocenters in the synthesis of heterocycles like tetrahydroisoquinolines. chim.it Additionally, intramolecular allyl-aryl cross-coupling reactions between aryl electrophiles and tethered allylboronates (a related class of reagents) have been developed, though similar couplings with allylsilanes are also established for forming carbo- and heterocyclic products. acs.org

The synthesis of sulfur-containing heterocycles has also been achieved using allylsilane chemistry. Oxidative cyclization of vinyl sulfides, initiated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), generates a thiocarbenium ion that can be trapped intramolecularly by an allylsilane nucleophile to form substituted tetrahydrothiophenes with good stereocontrol. nih.gov

Table 1: Selected Cyclization Reactions Using Vinyl Allylsilanes

Ring System Reaction Type Key Reagents/Catalyst Starting Material Type Product Type Ref.
Carbocycle (Indane/Tetralin) Friedel–Crafts Annulation Triflimide (HNTf₂) Benzylic alcohol, Allylsilane Indane or Tetralin rsc.org
Carbocycle (Cyclopentane) SOMO-catalyzed Cyclization Chiral amine, Oxidant (e.g., CAN) Aldehyde with pendent allylsilane α-allylated Cyclopentane princeton.edu
Heterocycle (Dihydropyrrole) [3+2] Cycloaddition Titanium tetrachloride (TiCl₄) Vinyl azide, Allylsilane Dihydropyrrole ntu.edu.sg
Heterocycle (Tetrahydrothiophene) Oxidative Cyclization DDQ, MeNO₂ Vinyl sulfide (B99878) with pendent allylsilane Tetrahydrothiophene nih.gov
Heterocycle (Indolizidine) N-Acyliminium Ion Cyclization Lewis Acid (e.g., Formic Acid) N-pentenylsuccinimide, Allyltrimethylsilane (B147118) Indolizidine beilstein-journals.org

Total Synthesis of Biologically Active Natural Products

The strategic incorporation of this compound moieties into synthetic intermediates has proven to be a powerful tactic for the total synthesis of complex, biologically active natural products. frontiersin.orgnih.gov The predictable reactivity and stereochemical control offered by allylsilane-based transformations, particularly the Hosomi-Sakurai reaction, have been instrumental in constructing key structural motifs. nih.govjst.go.jp

A prominent example is the total synthesis of the indolizidine alkaloid (±)-tashiromine . beilstein-journals.orgresearchgate.net A key step in this synthesis involves an intramolecular addition of an allylsilane to an N-acyliminium ion. beilstein-journals.org The required functionalized allylsilane precursor was constructed efficiently using olefin cross-metathesis between N-pentenylsuccinimide and allyltrimethylsilane. Subsequent reduction and treatment with formic acid generated the N-acyliminium ion, which underwent a highly diastereoselective cyclization, driven by the pendant allylsilane, to form the core indolizidine skeleton. The terminal vinyl group introduced by the allylsilane then served as a handle for conversion to the hydroxymethyl side chain of the final natural product. beilstein-journals.org

The synthesis of the chloroquine-potentiating indole (B1671886) alkaloid malagashanine showcases a highly stereoselective cascade annulation involving an allylsilane. rsc.org The synthesis of the tetracyclic core hinged on the geometry of the allylsilane precursor. It was discovered that the cascade cyclization of an N-tosyl-O-TMS-aminol with boron trifluoride etherate (BF₃·OEt₂) proceeded through a boat-like transition state. Consequently, the synthesis of an E-allylsilane was required to establish the correct relative stereochemistry at the C16 position of the natural product. This high fidelity in translating the olefin geometry of the allylsilane into the stereochemistry of the final complex ring system was critical to the success of the synthesis. rsc.org

Vinyl allylsilanes have also been employed in the synthesis of marine natural products. The synthesis of poitediol , a sesquiterpene with a [5-8] bicyclic structure, utilized an allylsilane ring-closing metathesis (RCM) strategy. beilstein-journals.org An allylsilane diene, prepared from cyclopentenone, underwent RCM using a Grubbs second-generation catalyst to form the eight-membered ring. The silyl group in the resulting bicyclic product was then leveraged for further transformation, via oxidation and desilylation, to install the exocyclic methylene group characteristic of the natural product. beilstein-journals.org

The intramolecular Hosomi-Sakurai reaction has been featured in the synthesis of several natural products, including (–)-Heliespirone A . frontiersin.orgjst.go.jp The strategy involved constructing the complete carbon framework through a conjugate addition cyclization of a substrate containing both an allylsilane and a p-benzoquinone moiety. Treatment of this precursor with tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) as a catalyst induced the intramolecular allylation, forming the key oxaspirocyclic core of the heliespirone family with good diastereoselectivity. frontiersin.orgjst.go.jp

The synthesis of the antibiotic platensimycin also features a crucial step involving an allylsilane. nih.gov An iodine(III)-mediated oxidative cyclization of a phenolic allylsilane was used to construct a key spirocyclic intermediate. This transformation proceeded efficiently in the presence of reagents like phenyliodine(III) diacetate (PhI(OAc)₂), demonstrating the utility of allylsilane nucleophiles in complex fragment couplings even under oxidative conditions. nih.gov

Table 2: Use of Vinyl Allylsilanes in the Total Synthesis of Natural Products

Natural Product Biological Activity Key Reaction Involving Allylsilane Purpose of Allylsilane Key Reagents Ref.
(±)-Tashiromine Alkaloid Intramolecular N-acyliminium ion cyclization Formation of indolizidine core; vinyl handle Formic Acid beilstein-journals.orgresearchgate.net
Malagashanine Chloroquine Potentiator Cascade Annulation Stereocontrolled formation of tetracyclic core BF₃·OEt₂ rsc.org
Poitediol Marine Sesquiterpene Ring-Closing Metathesis (RCM) Formation of 8-membered ring; precursor to exo-methylene Grubbs II Catalyst beilstein-journals.org
(–)-Heliespirone A Allelopathic Intramolecular Hosomi-Sakurai Reaction Construction of oxaspirocyclic framework TBSOTf frontiersin.orgjst.go.jp
Platensimycin Antibiotic Oxidative Phenolic Cyclization Formation of spirocyclic core PhI(OAc)₂ nih.gov

Q & A

Q. What are the common synthetic routes for vinyl allylsilane, and how can experimental reproducibility be ensured?

this compound is typically synthesized via nickel-catalyzed Kumada couplings of vinyl phosphates with Grignard reagents (e.g., trimethylsilylmethyl magnesium halides) . Key experimental considerations include:

  • Catalyst selection : Ni(acac)₂ is widely used, but ligand systems (e.g., hydroxyphosphine ligands) may enhance efficiency for electron-rich substrates .
  • Substrate handling : Ensure anhydrous conditions to prevent hydrolysis of silyl groups.
  • Reproducibility : Document reagent purity, solvent drying methods, and reaction temperatures. Full experimental protocols (including workup and characterization data) should be provided in supplementary materials to enable replication .

Q. How can the purity and identity of newly synthesized this compound derivatives be validated?

  • Spectroscopic analysis : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm regiochemistry and silicon-induced deshielding effects.
  • Chromatography : Employ GC-MS or HPLC to assess purity (>95% recommended for mechanistic studies) .
  • Cross-referencing : Compare spectral data with literature values for known allylsilanes, citing prior work to avoid redundancy in characterization .

Advanced Research Questions

Q. What factors govern diastereoselectivity in allylsilane-mediated cyclization reactions?

Stereochemical outcomes depend on:

  • Allylsilane geometry : (E)-allylsilanes exhibit higher stereocontrol than (Z)-isomers in thiocarbenium ion cyclizations (Table 1) .
  • Transition-state interactions : Attractive forces between nucleophiles and thiocarbenium ions may favor specific conformers (e.g., pseudo-axial alkyl groups in sulfur-containing heterocycles) .
  • Substituent effects : Branched alkyl groups reduce selectivity, leading to multiple diastereomers .

Table 1 : Diastereocontrol in Allylsilane Cyclizations

Substrate TypeDiastereomeric Ratio (Major:Minor)
(Z)-Allylsilane2:1
(E)-Allylsilane5:1
Trisubstituted Allylsilane1.5:1

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